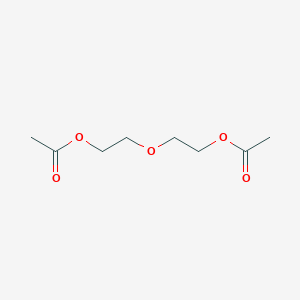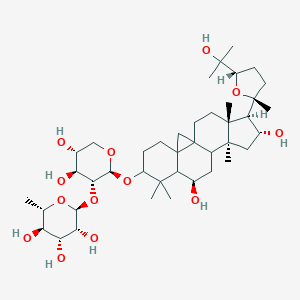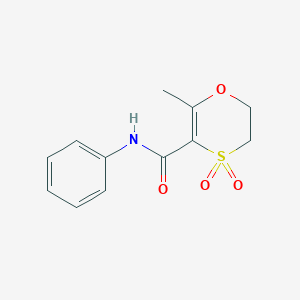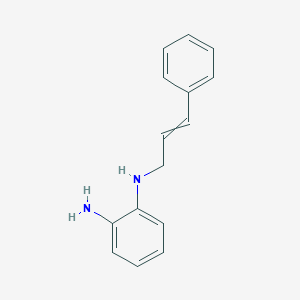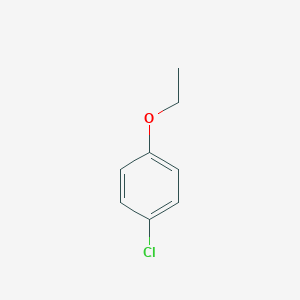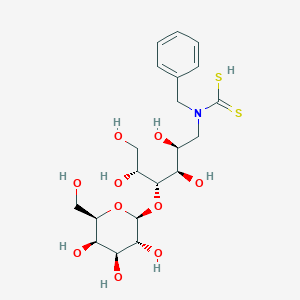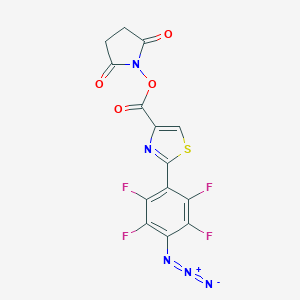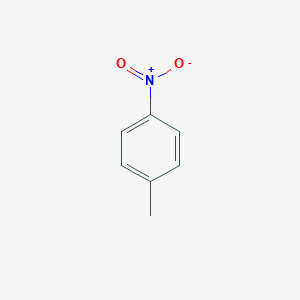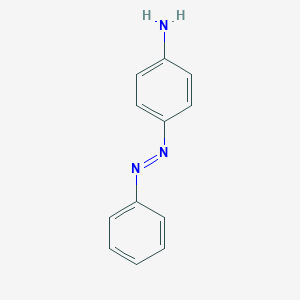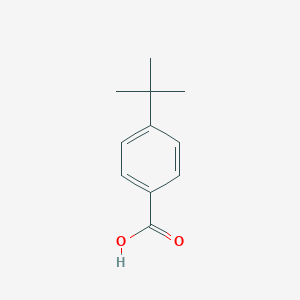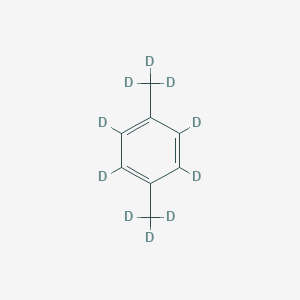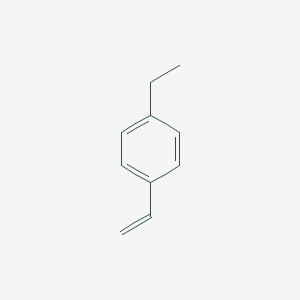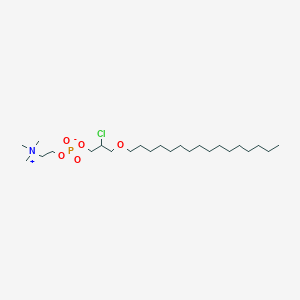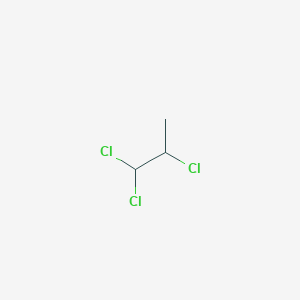
1,1,2-三氯丙烷
描述
1,1,2-Trichloropropane (TCP) is a synthetic chemical with the molecular formula C3H5Cl3 . It is not found naturally in the environment . It is a colorless liquid with a sweet but strong smell .
Synthesis Analysis
The synthesis of TCP involves various chemical reactions. For instance, with a mild oxidant such as permanganate, transformation of TCP is slow whereas in the presence of strong oxidants such as hydroxyl radicals, generated photochemically, and sulfate radicals, catalytically generated from persulfate, transformation is much faster .Molecular Structure Analysis
The molecular structure of 1,1,2-Trichloropropane consists of three carbon atoms, five hydrogen atoms, and three chlorine atoms . The average mass is 147.431 Da and the monoisotopic mass is 145.945679 Da .Chemical Reactions Analysis
The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .Physical And Chemical Properties Analysis
1,1,2-Trichloropropane is a colorless, heavy liquid with a sweet but strong odor . It evaporates very quickly and small amounts dissolve in water . The molecular weight is 145.41 g/mol .科学研究应用
Groundwater Remediation
- Scientific Field: Environmental Science
- Application Summary: TCP is a synthetic chemical with known and suspected human health effects associated with exposure. In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater .
- Methods of Application: In situ chemical reduction (ISCR) and in situ bioremediation (ISB) have shown the most potential for TCP remediation. ISCR of TCP by zero-valent zinc (ZVZ) has been evaluated for several years through bench-scale testing, field-scale column testing, and a pilot-scale ZVZ injection program .
- Results: While knowledge gaps remain for ISCR and ISB, results to date for these technologies are encouraging .
Biodegradation
- Scientific Field: Biochemistry
- Application Summary: TCP is a persistent groundwater pollutant and a suspected human carcinogen. It is also an industrial chemical waste that has been formed in large amounts during epichlorohydrin manufacture .
- Methods of Application: A number of abiotic and biotic conversions have been demonstrated, including abiotic oxidative conversion in the presence of a strong oxidant and reductive conversion by zero-valent zinc. Bio-transformations that have been observed include reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis .
- Results: No natural organisms are known that can use TCP as a carbon source for growth under aerobic conditions, but anaerobically TCP may serve as an electron acceptor .
Industrial Applications
- Scientific Field: Industrial Chemistry
- Application Summary: TCP is applied as an intermediate in the production of various other chemicals .
- Methods of Application: For example, fluorination of TCP is used to produce the cross-linking agent hexafluoropropylene, which is applied for making elastomers .
- Results: The application of TCP in the production of elastomers through the process of fluorination has been successful .
Paint and Varnish Remover
- Scientific Field: Industrial Chemistry
- Application Summary: TCP has been used historically as a paint or varnish remover .
- Methods of Application: TCP is applied directly to the paint or varnish, where it dissolves the coating, allowing it to be easily removed .
- Results: The application of TCP in the removal of paint and varnish has been successful .
Cleaning and Degreasing Agent
- Scientific Field: Industrial Cleaning
- Application Summary: TCP has been used as a cleaning and degreasing agent .
- Methods of Application: TCP is applied directly to the surface that needs to be cleaned or degreased. Its strong solvent properties dissolve the grease or dirt, making it easy to wipe away .
- Results: TCP has been effective in cleaning and degreasing applications .
Production of Hexafluoropropylene
- Scientific Field: Industrial Chemistry
- Application Summary: TCP is used as an intermediate in the production of hexafluoropropylene .
- Methods of Application: The specific methods of application in the production of hexafluoropropylene involve complex chemical reactions and are typically proprietary to the manufacturing company .
- Results: The use of TCP in the production of hexafluoropropylene has been successful .
Solvent for Paint and Varnish Removal
- Scientific Field: Industrial Chemistry
- Application Summary: TCP has been used as a solvent for paint and varnish removal .
- Methods of Application: TCP is applied directly to the paint or varnish, where it dissolves the coating, allowing it to be easily removed .
- Results: The application of TCP in the removal of paint and varnish has been successful .
Crosslinking Agent for Polysulfides
- Scientific Field: Polymer Chemistry
- Application Summary: TCP is used as a crosslinking agent in the production of polysulfides .
- Methods of Application: The specific methods of application in the production of polysulfides involve complex chemical reactions and are typically proprietary to the manufacturing company .
- Results: The use of TCP in the production of polysulfides has been successful .
Intermediate in the Production of Epoxy Resins
- Scientific Field: Industrial Chemistry
- Application Summary: TCP is used as an intermediate in the production of epoxy resins .
- Methods of Application: The specific methods of application in the production of epoxy resins involve complex chemical reactions and are typically proprietary to the manufacturing company .
- Results: The use of TCP in the production of epoxy resins has been successful .
安全和危害
属性
IUPAC Name |
1,1,2-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQYISVQKPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024362 | |
| Record name | 1,1,2-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloropropane | |
CAS RN |
598-77-6 | |
| Record name | 1,1,2-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U085TG80D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

